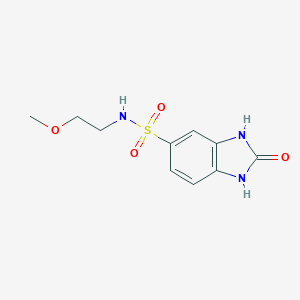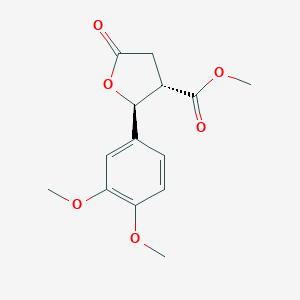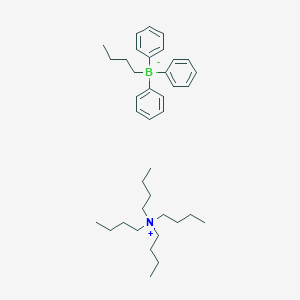
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as mebendazole sulfoxide and has been used as an anthelmintic drug for the treatment of parasitic infections. In recent years, mebendazole sulfoxide has gained attention for its potential as an anticancer agent, and several studies have been conducted to investigate its mechanism of action and therapeutic potential.
Mechanism of Action
The exact mechanism of action of mebendazole sulfoxide is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules are protein structures that are involved in cell division and are a target for several anticancer drugs. Mebendazole sulfoxide is thought to bind to the colchicine binding site on microtubules, which results in the disruption of microtubule assembly and function. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mebendazole sulfoxide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis, including p21, p27, and Bax. Mebendazole sulfoxide has also been shown to inhibit the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α). In addition, mebendazole sulfoxide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of mebendazole sulfoxide as an anticancer agent is its low toxicity compared to other microtubule-targeting drugs, such as paclitaxel and vinblastine. Mebendazole sulfoxide has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and doxorubicin. However, one limitation of mebendazole sulfoxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on mebendazole sulfoxide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mebendazole sulfoxide. Finally, further studies are needed to investigate the potential of mebendazole sulfoxide in combination with other anticancer agents and in the treatment of specific types of cancer, such as glioblastoma and pancreatic cancer.
Synthesis Methods
Mebendazole sulfoxide can be synthesized by the oxidation of mebendazole, which is a benzimidazole anthelmintic drug. The oxidation reaction is typically carried out using a strong oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields mebendazole sulfoxide as the major product, which can be purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
Mebendazole sulfoxide has been extensively studied for its potential as an anticancer agent. Several studies have shown that mebendazole sulfoxide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-17-5-4-11-18(15,16)7-2-3-8-9(6-7)13-10(14)12-8/h2-3,6,11H,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
CRIYHQXGPNVMFI-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)